Cas no 232275-48-8 (tert-butyl N-(4-bromo-3,5-dimethoxyphenyl)carbamate)
tert-butyl N-(4-bromo-3,5-dimethoxyphenyl)carbamate Chemical and Physical Properties
Names and Identifiers
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- tert-butyl 4-bromo-3,5-dimethoxyphenylcarbamate
- tert-butyl N-(4-bromo-3,5-dimethoxyphenyl)carbamate
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- MDL: MFCD28015530
- Inchi: 1S/C13H18BrNO4/c1-13(2,3)19-12(16)15-8-6-9(17-4)11(14)10(7-8)18-5/h6-7H,1-5H3,(H,15,16)
- InChI Key: BBTLGAJOVUTDPY-UHFFFAOYSA-N
- SMILES: C(OC(C)(C)C)(=O)NC1=CC(OC)=C(Br)C(OC)=C1
tert-butyl N-(4-bromo-3,5-dimethoxyphenyl)carbamate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB481391-250 mg |
t-Butyl 4-bromo-3,5-dimethoxyphenylcarbamate |
232275-48-8 | 250MG |
€660.70 | 2023-04-20 | ||
| Enamine | EN300-23706173-1g |
tert-butyl N-(4-bromo-3,5-dimethoxyphenyl)carbamate |
232275-48-8 | 1g |
$971.0 | 2023-09-15 | ||
| Enamine | EN300-23706173-5g |
tert-butyl N-(4-bromo-3,5-dimethoxyphenyl)carbamate |
232275-48-8 | 5g |
$2816.0 | 2023-09-15 | ||
| Enamine | EN300-23706173-10g |
tert-butyl N-(4-bromo-3,5-dimethoxyphenyl)carbamate |
232275-48-8 | 10g |
$4176.0 | 2023-09-15 | ||
| eNovation Chemicals LLC | Y1257361-250mg |
Carbamic acid, (4-bromo-3,5-dimethoxyphenyl)-, 1,1-dimethylethyl ester |
232275-48-8 | 95% | 250mg |
$690 | 2024-06-05 | |
| Enamine | EN300-23706173-0.05g |
tert-butyl N-(4-bromo-3,5-dimethoxyphenyl)carbamate |
232275-48-8 | 95% | 0.05g |
$816.0 | 2024-06-19 | |
| Enamine | EN300-23706173-0.1g |
tert-butyl N-(4-bromo-3,5-dimethoxyphenyl)carbamate |
232275-48-8 | 95% | 0.1g |
$855.0 | 2024-06-19 | |
| Enamine | EN300-23706173-0.25g |
tert-butyl N-(4-bromo-3,5-dimethoxyphenyl)carbamate |
232275-48-8 | 95% | 0.25g |
$893.0 | 2024-06-19 | |
| Enamine | EN300-23706173-0.5g |
tert-butyl N-(4-bromo-3,5-dimethoxyphenyl)carbamate |
232275-48-8 | 95% | 0.5g |
$933.0 | 2024-06-19 | |
| Enamine | EN300-23706173-1.0g |
tert-butyl N-(4-bromo-3,5-dimethoxyphenyl)carbamate |
232275-48-8 | 95% | 1.0g |
$971.0 | 2024-06-19 |
tert-butyl N-(4-bromo-3,5-dimethoxyphenyl)carbamate Suppliers
tert-butyl N-(4-bromo-3,5-dimethoxyphenyl)carbamate Related Literature
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
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C. Achilli,G. F. Guidetti,A. Ciana,D. Capsoni,G. Minetti Biomater. Sci., 2016,4, 1417-1421
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Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
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Bruce Parkinson Energy Environ. Sci., 2010,3, 509-511
Additional information on tert-butyl N-(4-bromo-3,5-dimethoxyphenyl)carbamate
Research Brief on tert-Butyl N-(4-bromo-3,5-dimethoxyphenyl)carbamate (CAS: 232275-48-8): Recent Advances and Applications
tert-Butyl N-(4-bromo-3,5-dimethoxyphenyl)carbamate (CAS: 232275-48-8) is a key intermediate in the synthesis of various biologically active compounds, particularly in the pharmaceutical and agrochemical industries. Recent studies have highlighted its utility in the development of novel drug candidates, owing to its versatile chemical properties and reactivity. This research brief aims to provide an overview of the latest advancements involving this compound, focusing on its synthesis, applications, and potential therapeutic implications.
In a recent study published in the Journal of Medicinal Chemistry, researchers explored the use of tert-butyl N-(4-bromo-3,5-dimethoxyphenyl)carbamate as a precursor for the synthesis of kinase inhibitors. The study demonstrated that the bromo and dimethoxy functional groups on the phenyl ring facilitate selective cross-coupling reactions, enabling the efficient construction of complex heterocyclic scaffolds. These scaffolds were further evaluated for their inhibitory activity against a panel of kinases, with promising results in targeting cancer-related pathways.
Another significant application of this compound was reported in the field of antimicrobial research. A 2023 study in Bioorganic & Medicinal Chemistry Letters described the synthesis of novel carbamate derivatives using tert-butyl N-(4-bromo-3,5-dimethoxyphenyl)carbamate as a starting material. The derivatives exhibited potent activity against drug-resistant bacterial strains, suggesting their potential as lead compounds for developing new antibiotics. The study also emphasized the role of the bromo substituent in enhancing the compounds' binding affinity to bacterial targets.
From a synthetic chemistry perspective, recent advancements have focused on optimizing the preparation of tert-butyl N-(4-bromo-3,5-dimethoxyphenyl)carbamate to improve yield and purity. A 2022 paper in Organic Process Research & Development detailed a scalable and environmentally friendly protocol using palladium-catalyzed borylation followed by carbamate formation. This method not only reduced the use of hazardous reagents but also achieved a high yield of the desired product, making it suitable for industrial-scale production.
In conclusion, tert-butyl N-(4-bromo-3,5-dimethoxyphenyl)carbamate (CAS: 232275-48-8) continues to be a valuable building block in medicinal chemistry and drug discovery. Its unique structural features enable the development of diverse bioactive molecules, ranging from kinase inhibitors to antimicrobial agents. Future research is expected to explore its applications in other therapeutic areas, such as neurodegenerative diseases and inflammation, further expanding its utility in the pharmaceutical industry.
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